molecular formula C10H9NO4 B160068 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 126434-73-9

5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No. B160068
M. Wt: 207.18 g/mol
InChI Key: LKKBPYKGIFSFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydroxy-1H-indole-2-carboxylic acid is a compound with the molecular weight of 193.16 . It is a photosensitizing agent with a long detection time . It has been used in the treatment of cervical cancer and skin cancer . It is also an inhibitor of tyrosinase .


Synthesis Analysis

The synthesis of 5,6-Dihydroxy-1H-indole-2-carboxylic acid involves various methods . One of the key methods involves the use of a coupling agent (HATU/DIPEA) and requires protection of the catechol function by easily removable acetyl groups . The O-acetylated compounds could be safely stored and taken to the reactive o-diphenol form just before use .


Molecular Structure Analysis

The molecular structure of 5,6-Dihydroxy-1H-indole-2-carboxylic acid is represented by the linear formula C9H7NO4 . More detailed structural analysis can be obtained from 2D NMR analysis .


Chemical Reactions Analysis

The oxidative polymerization of the synthesized amides carried out in air in aqueous buffer at pH 9 afforded melanin-like pigmented materials . These materials showed chromophores resembling those of DHICA-derived pigments .


Physical And Chemical Properties Analysis

5,6-Dihydroxy-1H-indole-2-carboxylic acid is a solid compound . It has a molecular weight of 193.16 . It is stable at room temperature .

Safety And Hazards

As an organic compound, appropriate protective measures should be taken when handling 5,6-Dihydroxy-1H-indole-2-carboxylic acid to avoid contact with skin and eyes . It should be ensured that it is handled in a well-ventilated environment .

Future Directions

The future directions of 5,6-Dihydroxy-1H-indole-2-carboxylic acid research could involve its potential photoprotective action as a result of its ability to control the level of reactive oxygen species generated in vivo on solar exposure and the associated oxidation processes . It could also be used as an ingredient in dermocosmetic formulations due to its good solubility in alcoholic solvents .

properties

IUPAC Name

5,6-dihydroxy-1-methylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-11-6-4-9(13)8(12)3-5(6)2-7(11)10(14)15/h2-4,12-13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKBPYKGIFSFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C=C1C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578183
Record name 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid

CAS RN

126434-73-9
Record name 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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